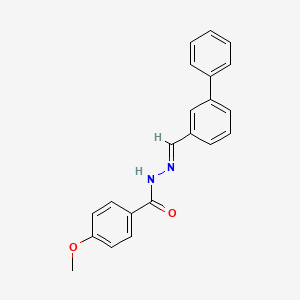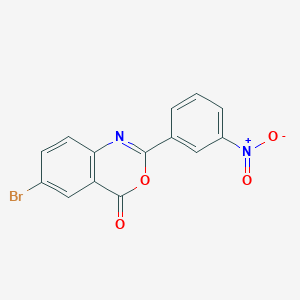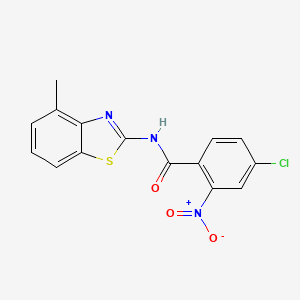![molecular formula C13H19N3O2 B5542716 4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrimidine derivatives, including compounds structurally similar to "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine," involves strategic functionalization of the pyrimidine ring. For example, Kamei et al. (2005) describe the synthesis of new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives as selective serotonin receptor agonists, indicating a method that might be applicable to our compound of interest (Kamei et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. Sharma et al. (2014) examined the molecular and crystal structure of a pyrimidine derivative, highlighting the planarity of the pyrimidine ring and its conformational features (Sharma et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to various bioactive compounds. Gehringer et al. (2014) provide insights into the reactivity of a pyrimidine derivative, illustrating the potential for forming water-mediated intermolecular hydrogen bonds (Gehringer et al., 2014).
Physical Properties Analysis
Physical properties, including solubility and melting point, are essential for the practical application of chemical compounds. Although specific data on "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine" are not provided, studies like those by Orozco et al. (2009) on related compounds can give insights into how structural variations affect these properties (Orozco et al., 2009).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure of pyrimidine derivatives. The study by Murthy et al. (2019) on the synthesis and reactivity of a pyrimidine compound provides a glimpse into the chemical behavior that might be expected for compounds like "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine" (Murthy et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activities
Research on pyrimidine derivatives has shown significant advancements in their synthesis, with a focus on enhancing their anti-inflammatory effects. These compounds are known for their inhibitory action against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The structure-activity relationships (SARs) of pyrimidines have been extensively studied to develop novel analogs with improved anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).
Anticancer Properties
Pyrimidines have also been extensively researched for their anticancer properties. The structure of pyrimidines allows for diverse pharmacological interactions, suggesting their potential as future drug candidates for cancer treatment. The review of patent literature emphasizes the ongoing global research interest in pyrimidine-based anticancer agents, highlighting the significant number of patents published, particularly in recent years, which indicates the continuous exploration of pyrimidines in cancer therapy (Kaur et al., 2014).
Optical Sensors and Material Science
In the realm of optical sensors and material science, pyrimidine derivatives have been identified as promising sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use in optical sensors, alongside their biological and medicinal applications. The versatility of pyrimidine derivatives in forming exquisite sensing materials has been documented, covering literature from 2005 to 2020, demonstrating their broad applicability and potential in developing novel sensing technologies (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-7-16(8-5-10)12(17)9-18-13-14-6-3-11(2)15-13/h3,6,10H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJHBLEOZYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)



![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)


![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)